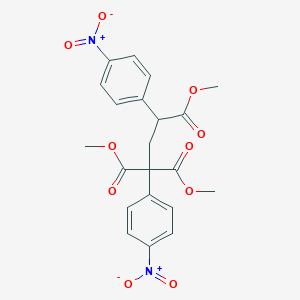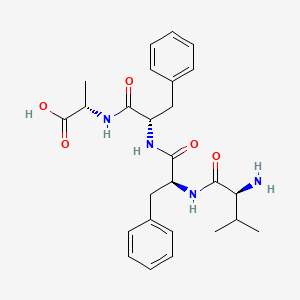![molecular formula C13H20N2O4S B14251309 Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]- CAS No. 437763-64-9](/img/structure/B14251309.png)
Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a methanesulfonamide group attached to a nitrophenyl ring, which is further substituted with two isopropyl groups. Its molecular structure and functional groups make it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]- typically involves the reaction of methanesulfonyl chloride with an appropriate amine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanesulfonyl chloride and 2,6-bis(1-methylethyl)-4-nitroaniline. The reaction is usually performed in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted methanesulfonamide compounds .
科学的研究の応用
Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用機序
The mechanism of action of Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the methanesulfonamide group can form hydrogen bonds with target proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
類似化合物との比較
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups but lacking the nitrophenyl and isopropyl substitutions.
N,N-Diisopropylmethanesulfonamide: Similar in structure but without the nitro group.
N-Methylmethanesulfonamide: Contains a methyl group instead of the nitrophenyl and isopropyl groups.
Uniqueness
Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential for biological interactions, while the isopropyl groups provide steric hindrance, affecting its overall stability and reactivity .
特性
CAS番号 |
437763-64-9 |
|---|---|
分子式 |
C13H20N2O4S |
分子量 |
300.38 g/mol |
IUPAC名 |
N-[4-nitro-2,6-di(propan-2-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-8(2)11-6-10(15(16)17)7-12(9(3)4)13(11)14-20(5,18)19/h6-9,14H,1-5H3 |
InChIキー |
CIVFLVVVUVMBJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1NS(=O)(=O)C)C(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)
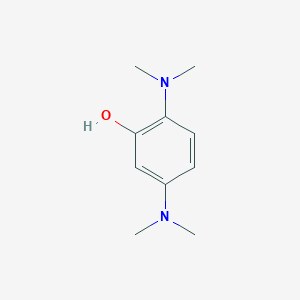
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
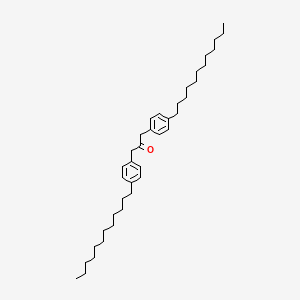
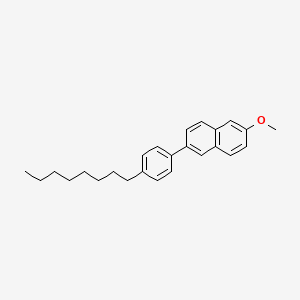
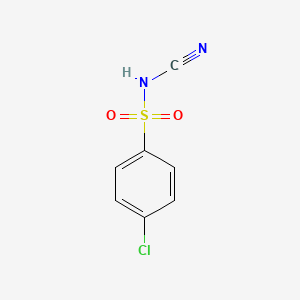
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)

![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)
